

# Everolimus different cancer types response rates

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

## Everolimus Efficacy in Advanced Breast Cancer

The following data comes from studies on patients with **ER-positive, HER2-negative advanced breast cancer** previously treated with a CDK4/6 inhibitor.

| Cancer Type                    | Regimen                                         | Patient Population / Study               | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|--------------------------------|-------------------------------------------------|------------------------------------------|---------------------------------|-----------------------------|
| Advanced Breast Cancer [1] [2] | Giredestrant + Everolimus                       | evERA Trial (Phase III) - ITT Population | 8.77 months                     | 23.8%                       |
|                                |                                                 | evERA Trial (Phase III) - ESR1-mutant    | 9.99 months                     | 26.6%                       |
|                                | Standard-of-Care Endocrine Therapy + Everolimus | evERA Trial (Phase III) - ITT Population | 5.49 months                     | 11.7%                       |
|                                |                                                 | evERA Trial (Phase III) -                | 5.45 months                     | 13.8%                       |

| Cancer Type                | Regimen                        | Patient Population / Study         | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|----------------------------|--------------------------------|------------------------------------|---------------------------------|-----------------------------|
|                            |                                | ESR1-mutant                        |                                 |                             |
| Advanced Breast Cancer [3] | Everolimus + Endocrine Therapy | Real-World Analysis (Post-CDK4/6i) | 4.13 months (median)            | 10.9%                       |

## Everolimus Efficacy in Advanced Kidney Cancer

The data below compares combination therapy against a standard single-agent treatment for **metastatic clear cell renal cell carcinoma (ccRCC)** that progressed after immunotherapy.

| Cancer Type                        | Regimen                   | Patient Population / Study                    | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|------------------------------------|---------------------------|-----------------------------------------------|---------------------------------|-----------------------------|
| Advanced Kidney Cancer [4] [5] [6] | Lenvatinib + Everolimus   | LenCabo Trial (Phase II) - Post Immunotherapy | 15.7 months                     | 52.6%                       |
|                                    | Cabozantinib (Comparator) | LenCabo Trial (Phase II) - Post Immunotherapy | 10.2 months                     | 38.6%                       |

## Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies for the key clinical trials cited.

- evERA Breast Cancer Trial (Phase III) [1] [2]
  - **Objective:** To evaluate the efficacy and safety of giredestrant plus **everolimus** versus standard-of-care (SOC) endocrine therapy plus **everolimus**.

- **Patient Population:** 373 patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer previously treated with a CDK4/6 inhibitor.
  - **Study Design:** Randomized, open-label, multicenter trial.
  - **Intervention Group:** Giredestrant (30 mg daily) + **Everolimus** (10 mg daily).
  - **Control Group:** Physician's choice of SOC endocrine therapy (exemestane, fulvestrant, or tamoxifen) + **Everolimus** (10 mg daily).
  - **Primary Endpoints:** Investigator-assessed PFS in the intention-to-treat (ITT) population and in the subgroup of patients with ESR1 mutations.
  - **Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), duration of response (DOR), and safety.
- LenCabo Kidney Cancer Trial (Phase II) [6]
    - **Objective:** To test the hypothesis that lenvatinib plus **everolimus** yields a longer PFS than cabozantinib in patients with metastatic clear cell RCC (ccRCC) that progressed on PD-1-based immunotherapy.
    - **Patient Population:** 86 patients with metastatic or advanced ccRCC who had received 1 or 2 prior lines of treatment, including a PD-1/PD-L1 immune checkpoint inhibitor.
    - **Study Design:** Multicenter, randomized phase II trial.
    - **Intervention Group:** Lenvatinib (18 mg daily) + **Everolimus** (5 mg daily).
    - **Control Group:** Cabozantinib (60 mg daily).
    - **Primary Endpoint:** Progression-free survival (PFS).
    - **Secondary Endpoints:** Objective response rate (ORR), overall survival (OS), and safety.

## The mTOR Pathway and Everolimus Mechanism

**Everolimus** is a kinase inhibitor that works by specifically targeting the mTOR (mechanistic target of rapamycin) protein. The following diagram illustrates the simplified mTOR signaling pathway and how **everolimus** acts upon it.



[Click to download full resolution via product page](#)

In various cancers, this pathway is often overactive, leading to uncontrolled tumor growth and survival. By inhibiting mTOR, **everolimus** helps to slow down or stop the growth and spread of cancer cells [7].

## Key Insights for Researchers

- **Combination is Key:** The data underscores that **everolimus**'s primary clinical benefit is derived from its use in rational combinations, such as with endocrine therapy in breast cancer or with lenvatinib in kidney cancer, rather than as a monotherapy in these settings [3] [4] [1].
- **Overcoming Resistance:** These combinations represent strategies to overcome resistance to prior therapies. In breast cancer, the giredestrant/**everolimus** combo targets both the estrogen receptor and the mTOR pathway post-CDK4/6 inhibitor failure. In kidney cancer, the dual inhibition of VEGF (via lenvatinib) and mTOR (via **everolimus**) is effective after immunotherapy progression [1] [6].
- **Dosing Considerations:** Tolerability can be a challenge. A separate study in neuroendocrine tumors suggested that a lower starting dose of **everolimus** (5 mg) may offer a similar efficacy profile to the 10 mg dose with a better safety profile, a finding that may inform clinical practice and trial design [8].

[Need Custom Synthesis?](#)

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Giredestrant/Everolimus Extends PFS for ER+, HER2 [onclive.com]
2. Roche's phase III evERA data showed giredestrant ... [roche.com]
3. Clinical outcomes of everolimus in patients with hormone ... [pubmed.ncbi.nlm.nih.gov]
4. ESMO 2025: Dual targeted therapy shows promise in ... [ecancer.org]
5. Contemporary RCC trial adds fresh lenvatinib/everolimus ... [urologytimes.com]
6. A multicenter randomized phase II trial of lenvatinib plus ... [sciencedirect.com]
7. : Uses, Dosage, Side Effects, Warnings - Drugs.com Everolimus [drugs.com]
8. Lower Everolimus Dose May Be Feasible in Advanced ... [cancertherapyadvisor.com]

To cite this document: Smolecule. [Everolimus different cancer types response rates]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567814#everolimus-different-cancer-types-response-rates>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)